Linopirdine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

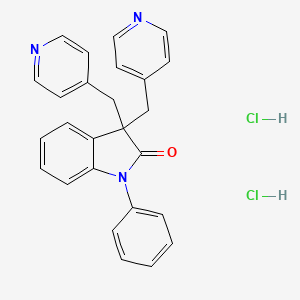

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Linopirdine Dihydrochloride on KCNQ Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linopirdine dihydrochloride, a potent cognitive enhancer, exerts its effects primarily through the modulation of voltage-gated potassium channels of the KCNQ (or Kv7) family. These channels are critical regulators of neuronal excitability, and their inhibition by linopirdine leads to enhanced neurotransmitter release, a mechanism believed to underlie its cognitive-enhancing properties. This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and functional consequences of linopirdine's action on KCNQ channels, supplemented with detailed experimental protocols and visual representations of the underlying mechanisms.

Core Mechanism of Action

Linopirdine acts as a state-dependent inhibitor of KCNQ channels, preferentially binding to and stabilizing the activated, or open, state of the channel. This mechanism leads to a reduction in the M-current, a slowly activating and non-inactivating potassium current crucial for setting the resting membrane potential and dampening repetitive firing in neurons. By inhibiting this "brake" on neuronal excitability, linopirdine facilitates depolarization, leading to an increase in the probability of neurotransmitter release at presynaptic terminals.

Binding Site and Molecular Interactions

Recent cryo-electron microscopy (cryo-EM) studies of human KCNQ4 have revealed that linopirdine binds to a cytosolic cavity located underneath the inner gate of the channel. This binding pocket is distinct from the pore region where many classical potassium channel blockers act. The interaction with this site is thought to allosterically modulate the channel's gating machinery, favoring a non-conducting state. Mutagenesis studies corroborating these structural findings have been instrumental in defining the key residues involved in linopirdine binding.

Quantitative Pharmacology

The inhibitory potency of linopirdine varies across different KCNQ channel subtypes. The most sensitive are the heteromeric KCNQ2/3 channels, which are the primary molecular correlate of the neuronal M-current.

| Channel Subtype | IC50 (µM) | Cell Type | Reference |

| KCNQ2/3 (M-current) | 2.4 - 7 | Rat Hippocampal Neurons, NG108-15 cells | [1], |

| KCNQ1 | 8.9 | Not Specified | |

| KCNQ4 | Less selective than for KCNQ2/3 | Not Specified | [1] |

| IK(V) (Delayed Rectifier) | 63 | Rat Sympathetic Neurons | |

| IA (Transient A-type) | 69 | Rat Sympathetic Neurons |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition

This protocol is designed to measure the voltage- and state-dependent block of KCNQ2/3 channels by linopirdine when expressed in a heterologous system like HEK293 or CHO cells.

Cell Culture and Transfection:

-

Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transient transfection, plate cells onto glass coverslips in a 24-well plate 24 hours prior to transfection to reach 70-80% confluency.

-

Transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits (in a 1:1 ratio) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Record from fluorescently-labeled cells 24-48 hours post-transfection.

Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Voltage-Clamp Protocol to Demonstrate State-Dependent Block:

-

Hold the cell at a hyperpolarized potential where channels are predominantly closed (e.g., -80 mV).

-

Apply a brief test pulse to a depolarized potential where channels are open (e.g., -20 mV for 500 ms) to elicit a baseline KCNQ current.

-

Return to the holding potential of -80 mV.

-

Perfuse the cell with the external solution containing linopirdine (e.g., 10 µM) while holding at -80 mV. During this time, periodically apply the test pulse to -20 mV to monitor the onset of the block. The block should be slow to develop at the hyperpolarized potential.

-

To demonstrate the preference for the activated state, hold the cell at a depolarized potential where a significant fraction of channels are open (e.g., -30 mV) during the application of linopirdine. The block should develop more rapidly under these conditions.

-

To measure the voltage-dependence of the block, from a holding potential of -80 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments) before and after linopirdine application. The fractional block can then be plotted as a function of the test potential.

-

Site-Directed Mutagenesis to Validate Binding Site Residues

This protocol outlines the general steps for mutating key residues in the putative linopirdine binding pocket of KCNQ4 and assessing the functional consequences.

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

Mutagenesis PCR:

-

Set up a PCR reaction using a high-fidelity DNA polymerase, the KCNQ4 plasmid template, and the mutagenic primers.

-

Perform thermal cycling, typically for 18-25 cycles, with denaturation, annealing, and extension steps.

-

-

Template DNA Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Plasmid Purification and Sequencing: Select transformed colonies, culture them, and purify the plasmid DNA. Sequence the purified plasmid to confirm the presence of the desired mutation.

-

Functional Analysis: Transfect HEK293 or CHO cells with the mutated KCNQ4 plasmid and perform whole-cell patch-clamp electrophysiology as described in Protocol 1 to determine the effect of the mutation on the IC50 of linopirdine. A significant rightward shift in the IC50 would indicate that the mutated residue is critical for linopirdine binding.

Visualizations

Signaling Pathway of Linopirdine Action

Caption: Linopirdine's mechanism of enhancing acetylcholine release.

Experimental Workflow for Characterizing Linopirdine's Effect

Caption: Workflow for electrophysiological analysis of linopirdine.

Logical Relationship of State-Dependent Inhibition

Caption: Linopirdine's preferential binding to the activated channel state.

Conclusion

This compound is a valuable pharmacological tool for studying the role of KCNQ channels in neuronal function. Its mechanism as a state-dependent inhibitor, with a now identified binding site, provides a clear framework for understanding its effects on neuronal excitability and neurotransmitter release. The experimental protocols and conceptual diagrams provided in this guide offer a robust starting point for researchers and drug development professionals investigating the therapeutic potential of KCNQ channel modulation.

References

An In-depth Technical Guide to Linopirdine Dihydrochloride: A Cognitive Enhancer in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a potent cognitive enhancer, has been a subject of significant interest in neuroscience research for its unique mechanism of action and potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of Linopirdine, focusing on its core pharmacology, preclinical and clinical evidence, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working with Linopirdine and other cognitive-enhancing agents.

Introduction

Linopirdine (DuP 996) is a phenylindolinone derivative that has demonstrated efficacy as a cognitive enhancer in various preclinical models of learning and memory.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels, leading to enhanced neurotransmitter release.[2][3] This guide delves into the technical details of this compound, providing a foundational understanding for its application in neuroscience research.

Chemical and Physical Properties

This compound is the salt form of Linopirdine, which enhances its solubility in aqueous solutions, a critical property for experimental studies.

| Property | Value |

| Chemical Name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride |

| Alternative Names | DuP 996 |

| Molecular Formula | C₂₆H₂₁N₃O·2HCl |

| Molecular Weight | 464.39 g/mol |

| CAS Number | 113168-57-3 |

| Appearance | Off-white powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water and DMSO |

Mechanism of Action

Linopirdine's cognitive-enhancing effects are primarily attributed to its role as a blocker of Kv7 (KCNQ) voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability.

KCNQ Channel Blockade

Linopirdine exhibits a state-dependent inhibition of Kv7/KCNQ channels, showing a preference for activated subunits. It blocks the KCNQ2/3 heteromer, which underlies the M-current, with an IC50 of 2.4 micromolar.[2] The M-current is a low-threshold, non-inactivating potassium current that helps to stabilize the membrane potential of neurons and prevent repetitive firing. By inhibiting the M-current, Linopirdine increases neuronal excitability.

Enhanced Neurotransmitter Release

The blockade of KCNQ channels by Linopirdine leads to the disinhibition of acetylcholine (ACh) release.[2] This is a key aspect of its pro-cognitive effects, as cholinergic neurotransmission is vital for learning and memory. In addition to acetylcholine, Linopirdine has been shown to increase the release of glutamate in the hippocampus.[2] An in vitro study demonstrated that Linopirdine has an EC50 of 4.2 µM for enhancing the release of [3H]ACh from rat brain slices.[4] However, a 5 mg/kg oral dose in rats did not produce a statistically significant increase in hippocampal extracellular acetylcholine levels as measured by microdialysis.[4]

Signaling Pathway

The mechanism of action of Linopirdine involves the modulation of neuronal excitability and neurotransmitter release through the blockade of KCNQ potassium channels.

Preclinical and Clinical Data

In Vitro Efficacy

The following table summarizes the in vitro inhibitory activity of Linopirdine on various ion channels.

| Target Channel | IC₅₀ (µM) | Cell Type/Preparation | Reference |

| KCNQ2/3 (M-current) | 2.4 | - | [2] |

| M-current (whole-cell) | 3.4 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |

| KCNQ1 + KCNQ3 / M-currents | 4 - 7 | - | |

| IKs | 5.5 | - | [5] |

| KCNQ1 (homomeric) | 8.9 | - | |

| Delayed Rectifier (IK(V)) | 63 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |

| Transient (IA) Current | 69 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |

| Acetylcholine-activated Nicotinic Currents | 7.6 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |

| GABA-activated Cl⁻ Currents | 26 | Dissociated rat superior cervical sympathetic ganglion cells | [3] |

In Vivo Efficacy in Animal Models

Linopirdine has demonstrated cognitive-enhancing effects in various animal models.

| Animal Model | Behavioral Test | Dose | Key Findings | Reference |

| Normal Mice | Inhibitory Avoidance | 0.026 µmol/kg | Significantly enhanced retention of the inhibitory avoidance response. | [6] |

| Septal-lesioned Rats | Two-platform Water Maze | Not specified | Reduced the number of errors to a level comparable to sham-operated animals. | [6] |

| Murine Model | c-FOS expression | Not specified | Nearly completely reversed the senescence-related decline in cortical c-FOS. | [2] |

Clinical Trials

A multicenter, randomized, double-blind, placebo-controlled trial of Linopirdine was conducted in patients with mild to moderate Alzheimer's disease.[7]

| Study Parameter | Details |

| Number of Patients | 382 (375 analyzed) |

| Patient Population | Mild or moderate Alzheimer's disease |

| Treatment | Linopirdine (30 mg three times per day) or placebo |

| Duration | 6 months |

| Primary Outcome | No difference in Clinical Global Impression scores. |

| Secondary Outcome | Small but statistically significant improvement in ADAS-Cog scores for the Linopirdine group compared to placebo at 6 months (20.2 vs. 22.1, p = 0.01). |

| Conclusion | The trial did not show clinically meaningful differences, although there was evidence of a small improvement in cognitive function. |

Experimental Protocols

Synthesis of Linopirdine

The synthesis of Linopirdine is a multi-step process.[2]

Detailed Protocol:

-

Amide Formation: The synthesis begins with the acylation of diphenylamine with oxalyl chloride to form an intermediate amide.[2]

-

Haworth Intramolecular Cyclization: The resulting acid chloride undergoes intramolecular cyclization upon heating to yield 1-phenylisatin.[2]

-

Reaction with 4-Picoline: 1-phenylisatin is then reacted with 4-picoline under phase-transfer catalysis (PTC) using a quaternary salt to afford a carbinol intermediate.[2]

-

Dehydration: The carbinol is dehydrated using acetic anhydride to form an olefin.[2]

-

Reduction: The olefin is subsequently reduced to yield an indolone intermediate.[2]

-

Alkylation: The final step involves the alkylation of the indolone at the 3-position with 4-picolylchloride in the presence of a hydroxide base to produce Linopirdine.[2]

In Vivo Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. A general protocol is outlined below, which should be adapted based on specific experimental goals.

Detailed Protocol (General):

-

Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface in one of the four quadrants. Distal visual cues are placed around the room.

-

Habituation: Animals are allowed to swim freely in the pool for a short period without the platform to acclimate them to the environment.

-

Drug Administration: Linopirdine or vehicle is administered at a predetermined time before the training trials (e.g., 30-60 minutes intraperitoneally).

-

Acquisition Training: Rats or mice are placed in the water facing the wall at one of four starting positions. They are allowed a set time (e.g., 60-90 seconds) to find the hidden platform. If they fail to find it, they are gently guided to it. This is repeated for several trials per day over multiple days.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim in the pool for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

-

Data Analysis: Key parameters for analysis include escape latency (time to find the platform), path length, and the percentage of time spent in the target quadrant during the probe trial.

In Vitro Acetylcholine Release Assay

This protocol describes a general method for measuring acetylcholine release from brain slices, which can be adapted to study the effects of Linopirdine.

Detailed Protocol (General):

-

Brain Slice Preparation: Rodent brains (e.g., rat or mouse) are rapidly dissected, and specific brain regions, such as the hippocampus or cortex, are sliced using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Radiolabeling: The slices are pre-incubated in aCSF containing [³H]-choline, which is taken up by cholinergic neurons and converted to [³H]-acetylcholine.

-

Superfusion: The labeled slices are transferred to a superfusion chamber and continuously perfused with aCSF.

-

Stimulation and Drug Application: After a baseline collection period, the slices are stimulated with a high potassium concentration (e.g., 25-30 mM KCl) in the aCSF to induce depolarization and neurotransmitter release. This is done in the presence and absence of different concentrations of Linopirdine.

-

Fraction Collection: The perfusate is collected in fractions throughout the experiment.

-

Quantification: The amount of [³H]-acetylcholine in each fraction is determined using liquid scintillation counting. The effect of Linopirdine is quantified by comparing the stimulated release in its presence to the control condition.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of KCNQ channels in cognitive processes. Its ability to enhance acetylcholine release provides a clear mechanism for its pro-cognitive effects observed in preclinical studies. While clinical trials in Alzheimer's disease did not demonstrate robust efficacy, the compound remains a significant lead for the development of novel cognitive enhancers. The detailed protocols and compiled data in this guide are intended to facilitate further research into Linopirdine and the broader field of cognitive pharmacology.

References

- 1. Bilateral knife cuts to the perforant path disrupt spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linopirdine - Wikipedia [en.wikipedia.org]

- 3. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Linopirdine (DuP996) facilitates the retention of avoidance training and improves performance of septal-lesioned rats in the water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Linopirdine Dihydrochloride in Modulating Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a putative cognitive enhancer, has been the subject of extensive research for its ability to augment the release of several neurotransmitters, most notably acetylcholine (ACh). This document provides a comprehensive technical overview of the molecular mechanisms underlying Linopirdine's action, focusing on its interaction with voltage-gated potassium channels and the subsequent modulation of cholinergic neurotransmission. We consolidate quantitative data on its potency, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism of action and relevant experimental workflows.

Primary Mechanism of Action: Inhibition of KCNQ/M-type Potassium Channels

The principal mechanism by which Linopirdine enhances acetylcholine release is through the blockade of KCNQ (or Kv7) voltage-gated potassium channels.[1][2][3] These channels are responsible for the M-current (IM), a non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[4] By inhibiting the M-current, Linopirdine reduces potassium efflux, leading to membrane depolarization. This depolarization brings the neuron closer to its firing threshold, thereby increasing its excitability and enhancing the release of neurotransmitters like acetylcholine upon stimulation.[4][5][6]

Linopirdine exhibits a degree of selectivity for different KCNQ channel subtypes. It is a known blocker of heteromeric KCNQ2/3 channels, which are the primary molecular correlates of the neuronal M-channel.[1][7] Studies have shown that Linopirdine is a state-dependent inhibitor, preferentially binding to the activated state of the KCNQ channel subunit.[8][9]

The blockade of M-channels by Linopirdine has been demonstrated to reduce spike frequency adaptation (SFA) in hippocampal CA1 pyramidal neurons, a key cellular mechanism for information processing and memory formation.[4] This action is consistent with its role as a cognitive enhancer.[1][3][7]

Quantitative Data: Potency and Selectivity

The inhibitory potency of Linopirdine has been quantified across various studies and channel subtypes. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity.

Table 1: Linopirdine IC50 Values for KCNQ/M-Currents

| Channel/Current Type | Preparation | IC50 (µM) | Reference |

| KCNQ2/3 (M-current) | Rat Hippocampal Neurons | 2.4 | [7][10][11] |

| M-current (IM) | Rat Sympathetic Ganglion Cells | 3.4 | [12] |

| KCNQ2 + KCNQ3 (M-currents) | N/A | 4 - 7 | [1][2] |

| M-current (IM) | Rat CA1 Pyramidal Neurons | 8.5 | [4] |

| M-current (IK(M)) | NG108-15 Neuronal Cells | 24.7 | [13] |

| M-current (IK(M)) | Rat Cerebral Cortex Neurons | 35.8 | [13] |

| KCNQ1 (Homomeric) | N/A | 8.9 | [1][2] |

Table 2: Linopirdine Selectivity Profile Against Other Ion Channels

| Channel/Current Type | Preparation | IC50 (µM) | Reference |

| Medium Afterhyperpolarization (ImAHP) | Rat Hippocampal CA1 Neurons | 16.3 | [10] |

| Delayed Rectifier K+ Current (IK(V)) | Rat Sympathetic Ganglion Cells | 63 | [12] |

| Transient A-type K+ Current (IA) | Rat Sympathetic Ganglion Cells | 69 | [12] |

| Nicotinic ACh-activated Currents | Rat Sympathetic Ganglion Cells | 7.6 | [12] |

| GABA-activated Cl- Currents | Rat Sympathetic Ganglion Cells | 26 | [12] |

| Inward Rectifying Current (IQ) | Rat Hippocampal CA1 Neurons | >300 | [10] |

These data indicate that Linopirdine is most selective for the M-current mediated by KCNQ2/3 channels, with concentrations required to block other potassium channels being significantly higher.[10][12]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex processes involved, the following diagrams created using the DOT language visualize the key signaling pathway and a typical experimental workflow.

Signaling Pathway of Linopirdine Action

Experimental Workflow: In Vivo Microdialysis

Detailed Experimental Protocols

The characterization of Linopirdine's effects relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for M-Current Analysis

This protocol is used to directly measure the effect of Linopirdine on the M-current in individual neurons.[8][9][12][14]

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells are transfected to express specific KCNQ channel subunits (e.g., homomeric Kv7.2 or heteromeric Kv7.2/3) or primary neurons (e.g., rat hippocampal or sympathetic ganglion cells) are acutely dissociated.[8][9][12]

-

Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.[14] Patch pipettes are filled with an internal solution typically containing (in mM): K-gluconate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP, with pH adjusted to ~7.2. The external solution (artificial cerebrospinal fluid) contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to ~7.4.

-

Voltage Protocol: To isolate the M-current, cells are held at a hyperpolarized potential (e.g., -70 mV) and then stepped to various depolarized potentials (e.g., -60 mV to 0 mV). The M-current is observed as a slowly activating, non-inactivating outward current.

-

Drug Application: Linopirdine is dissolved in the external solution and applied to the cell via a perfusion system. The current is recorded before (baseline), during, and after (washout) drug application to determine the extent of inhibition.

-

Data Analysis: The magnitude of the M-current inhibition is calculated at each concentration of Linopirdine to generate a dose-response curve and determine the IC50 value.[15]

In Vivo Microdialysis for Acetylcholine Release Measurement

This technique allows for the measurement of extracellular ACh levels in the brains of freely moving or anesthetized animals, providing an in vivo assessment of Linopirdine's effects.[16][17]

-

Animal Surgery: A guide cannula is stereotaxically implanted into a specific brain region of interest, such as the hippocampus or frontal cortex, of a rat or mouse.[16] The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused at a low flow rate (e.g., 1-2 µL/min) with a Ringer's solution or artificial cerebrospinal fluid, which typically includes a cholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation.[18][19]

-

Sample Collection: After a stabilization period to establish a baseline, Linopirdine is administered (e.g., systemically via intraperitoneal injection or locally through the probe). Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) into vials for subsequent analysis.[20]

-

ACh Quantification: The concentration of ACh in the dialysate is measured using highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: ACh levels in samples collected after Linopirdine administration are compared to baseline levels to quantify the drug-induced increase in extracellular acetylcholine.

Conclusion

This compound enhances acetylcholine release primarily by selectively blocking KCNQ2/3 (M-type) potassium channels. This inhibition leads to neuronal membrane depolarization, increased excitability, and consequently, augmented stimulus-dependent neurotransmitter release. Quantitative data consistently demonstrate its potency in the low micromolar range for M-currents, with lesser effects on other ion channels. The experimental protocols of patch-clamp electrophysiology and in vivo microdialysis have been instrumental in elucidating this mechanism. The targeted action of Linopirdine on this specific ion channel provides a clear rationale for its observed cognitive-enhancing properties and underscores its potential as a modulator of cholinergic function in the central nervous system.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 3. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]

- 4. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of spontaneous and stimulation-evoked transmitter release from rat sympathetic neurons by the cognition enhancer linopirdine: insights into its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Relationship - Linopirdine - increases - Acetylcholine [biokb.lcsb.uni.lu]

- 7. Linopirdine - Wikipedia [en.wikipedia.org]

- 8. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (Open Access) XE991 and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits (2017) | Derek L. Greene | 65 Citations [scispace.com]

- 10. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linopirdine [medbox.iiab.me]

- 12. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of in vivo microdialysis of 1,2,3,4-tetrahydro-9-aminoacridine (THA) on the extracellular concentration of acetylcholine in the striatum of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Linopirdine Dihydrochloride on Synaptic Transmission and Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a putative cognitive enhancer, has been the subject of extensive research for its modulatory effects on synaptic transmission and plasticity. This technical guide provides an in-depth analysis of the core mechanisms of action of linopirdine, focusing on its impact on ion channels, neurotransmitter release, and long-term potentiation (LTP). We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: KCNQ/M-current Channel Blockade

Linopirdine's primary mechanism of action is the blockade of voltage-gated potassium channels of the KCNQ (or Kv7) family, which are responsible for the M-current (IM), a slow, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[1][2][3][4][5][6][7][8] By inhibiting the M-current, linopirdine reduces the outward flow of potassium ions, leading to membrane depolarization and an increase in neuronal excitability. This heightened excitability is the foundational step through which linopirdine exerts its effects on synaptic transmission and plasticity.

Quantitative Data: Inhibition of Potassium Channels

The following table summarizes the inhibitory activity of linopirdine on various potassium channels, with a notable selectivity for the M-current.

| Channel/Current | IC50 (μM) | Cell Type | Reference |

| M-current (IM) / KCNQ2/3 | 2.4 ± 0.4 | Rat Hippocampal CA1 Neurons | [7] |

| 3.4 | Rat Superior Cervical Ganglion Cells | [5] | |

| 8.5 | Rat Hippocampal CA1 Pyramidal Neurons | [6] | |

| 24.7 | NGPM1-27 Cells | [8] | |

| 35.8 | Rat Cerebral Cortex Pyramidal Neurons | [8] | |

| IKs (KCNQ-mediated) | 5.5 | Rat Node of Ranvier | [4] |

| Delayed Rectifier (IK(V)) | 63 | Rat Superior Cervical Ganglion Cells | [5] |

| 36 ± 9% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] | |

| Transient Outward (IA) | 69 | Rat Superior Cervical Ganglion Cells | [5] |

| 37 ± 10% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] | |

| Medium Afterhyperpolarization (ImAHP / IC) | 16.3 ± 2.4 | Rat Hippocampal CA1 Neurons | [7] |

| Slow Afterhyperpolarization (IsAHP) | 52 ± 10% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] |

| Leak K+ Current (IL) | 28 ± 8% inhibition at 100 μM | Rat Hippocampal CA1 Neurons | [7] |

| Inward Rectifier (IQ) | >300 | Rat Hippocampal CA1 Neurons | [7] |

Signaling Pathway: From M-current Inhibition to Neuronal Excitability

Impact on Synaptic Transmission: Enhancement of Neurotransmitter Release

The increased neuronal excitability induced by linopirdine leads to an enhanced release of several neurotransmitters, most notably acetylcholine (ACh) and glutamate.[5][7][9] This is a key aspect of its potential as a cognitive enhancer.

Quantitative Data: Enhanced Neurotransmitter Release

While direct percentage increases from in vivo microdialysis studies with linopirdine are not consistently reported, the evidence for enhanced release is substantial.

| Neurotransmitter | Effect | Evidence | Reference |

| Acetylcholine (ACh) | Enhanced Release | Causes a leftward shift in the K+ dose-response for ACh release. | [9] |

| Enhanced Release | The approximate EC50 for ACh release enhancement is ≤ 3 μM. | [7] | |

| Increased Release | Induces Fos expression in the neocortex of aged rats, an effect blocked by atropine. | ||

| Glutamate | Increased Release | Increases hippocampal CA3-Schaffer collateral mediated glutamate release onto CA1 pyramidal neurons. | |

| Enhanced Release | Believed to mediate the reduction in the stimulus intensity threshold for LTP induction. | [2] |

Signaling Pathway: Neurotransmitter Release Cascade

Modulation of Synaptic Plasticity: Facilitation of Long-Term Potentiation (LTP)

Linopirdine has been shown to modulate synaptic plasticity, a key cellular mechanism underlying learning and memory. Specifically, it reduces the stimulus intensity threshold required for the induction of long-term potentiation (LTP) in the hippocampus.[2]

Quantitative Data: Effects on Long-Term Potentiation

| Experimental Condition | Linopirdine Concentration (μM) | Effect on LTP | Observation | Reference |

| Half-maximal stimulus intensity for tetanus | 3 or 10 | No significant effect | No change in EPSP slope, post-tetanic potentiation, or LTP. | [2] |

| Weak stimulus for tetanus | 3 - 10 | Enhanced LTP | Dose-dependent increase in the incidence and amplitude of LTP. | [2] |

Logical Relationship: Linopirdine's Role in LTP Facilitation

References

- 1. researchgate.net [researchgate.net]

- 2. Linopirdine reduces stimulus intensity threshold for induction of long-term potentiation in the Schaffer collateral/CA1 pathway in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Cognitive Enhancer: An In-depth Technical Guide to the Early Research and Discovery of Linopirdine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that elucidated the properties of Linopirdine dihydrochloride, a potent cognitive enhancer. The document delves into its mechanism of action, key experimental findings, and the detailed methodologies that were instrumental in its initial characterization.

Core Mechanism of Action: M-Current Inhibition

Early investigations into Linopirdine (also known as DuP 996) identified its primary mechanism of action as a blocker of Kv7 (KCNQ) voltage-gated potassium channels.[1][2][3] These channels are responsible for the M-current, a subthreshold potassium current that plays a critical role in regulating neuronal excitability. By inhibiting the M-current, Linopirdine reduces the repolarizing influence of this current, leading to an increase in neuronal excitability and enhanced neurotransmitter release.[4][5]

Signaling Pathway of Linopirdine's Action

Caption: Mechanism of Linopirdine-induced acetylcholine release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early studies on this compound, highlighting its potency and selectivity.

Table 1: Inhibitory Potency of Linopirdine on KCNQ (Kv7) Channels

| Channel Subtype | IC50 (µM) | Cell Type/Preparation | Reference |

| M-current (likely KCNQ2/3) | 2.4 | Rat Hippocampal Neurons | [4] |

| M-current | 3.4 | Rat Superior Cervical Ganglion Cells | [6] |

| Kv7.2/7.3 (KCNQ2/3) | 4 - 7 | - | [1][3] |

| M-current | 8.5 | Rat CA1 Pyramidal Neurons | [5] |

| Kv7.1 (KCNQ1) | 8.9 | - | [1][3] |

| M-current | 24.7 | NG108-15 Cells | |

| M-current | 35.8 | Rat Cerebral Cortex Neurons |

Table 2: Selectivity Profile of Linopirdine Against Other Ion Channels

| Channel/Current Type | IC50 (µM) | % Inhibition (at 100 µM) | Cell Type/Preparation | Reference |

| Delayed Rectifier (IK(V)) | 63 | 36% | Rat Superior Cervical Ganglion Cells / Rat Hippocampal Neurons | [6] |

| Transient (IA) Current | 69 | 37% | Rat Superior Cervical Ganglion Cells / Rat Hippocampal Neurons | [6] |

| Acetylcholine-activated nicotinic currents | 7.6 | - | Rat Superior Cervical Ganglion Cells | [6] |

| GABA-activated Cl- currents | 26 | - | Rat Superior Cervical Ganglion Cells | [6] |

| Ca2+-activated K+ currents (IC and IAHP) | No detectable inhibition at 10-30 µM | - | Rat Superior Cervical Ganglion Cells | [6] |

| K+ leak current (IL) | - | 28% | Rat Hippocampal Neurons | |

| Slow component of IAHP | - | 52% | Rat Hippocampal Neurons |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were pivotal in characterizing the properties of Linopirdine.

Whole-Cell Patch-Clamp Electrophysiology for M-Current Recording

This protocol was fundamental in directly measuring the inhibitory effect of Linopirdine on the M-current in individual neurons.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp experiments.

Detailed Methodology:

-

Slice Preparation:

-

Young adult rats were typically used.

-

Animals were anesthetized and decapitated.

-

The brain was rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Coronal or hippocampal slices (300-400 µm thick) were prepared using a vibratome.

-

Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, Glucose 10. The solution was continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Pipette (Intracellular) Solution (in mM): K-gluconate 140, HEPES 10, EGTA 1, Mg-ATP 2, Na-GTP 0.2. The pH was adjusted to 7.3 with KOH.

-

-

Recording Procedure:

-

Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Pyramidal neurons in the CA1 region of the hippocampus were visualized using an upright microscope with differential interference contrast (DIC) optics.

-

Patch pipettes (3-5 MΩ resistance) were pulled from borosilicate glass capillaries.

-

A giga-ohm seal was formed between the pipette tip and the neuron's membrane.

-

The membrane patch was then ruptured to achieve the whole-cell configuration.

-

Recordings were made in voltage-clamp mode. To isolate the M-current, neurons were held at a depolarized potential (e.g., -20 to -30 mV) where the M-current is active, and hyperpolarizing voltage steps were applied (e.g., to -60 mV) to deactivate the M-current, allowing for its measurement as a slow, non-inactivating current.

-

Linopirdine was applied to the bath at various concentrations to determine its inhibitory effect on the M-current amplitude.

-

[3H]Acetylcholine Release Assay from Cortical Slices

This assay was crucial for demonstrating the functional consequence of M-current blockade by Linopirdine, namely the enhancement of acetylcholine release.

Detailed Methodology:

-

Slice Preparation and Loading:

-

Cortical slices from rat brain were prepared as described in the patch-clamp protocol.

-

Slices were incubated in oxygenated Krebs-Ringer buffer containing [3H]choline (e.g., 0.1-1 µM) for 30-60 minutes to allow for the uptake of the radiolabel and its conversion to [3H]acetylcholine.

-

A cholinesterase inhibitor (e.g., physostigmine) was often included to prevent the degradation of released acetylcholine.

-

-

Perfusion and Stimulation:

-

After loading, slices were transferred to a perfusion system and continuously superfused with Krebs-Ringer buffer.

-

Fractions of the perfusate were collected at regular intervals to measure the basal release of [3H]acetylcholine.

-

To evoke neurotransmitter release, slices were depolarized by either electrical field stimulation or by increasing the potassium concentration in the perfusion buffer (e.g., 25 mM KCl).

-

Linopirdine was added to the perfusion buffer before and during the stimulation period to assess its effect on evoked [3H]acetylcholine release.

-

-

Solutions:

-

Krebs-Ringer Buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution was continuously bubbled with 95% O2 / 5% CO2.

-

-

Analysis:

-

The radioactivity in each collected fraction was measured using liquid scintillation counting.

-

The amount of [3H]acetylcholine release was calculated and expressed as a percentage of the total tritium content in the tissue.

-

In some studies, High-Performance Liquid Chromatography (HPLC) with electrochemical or radiometric detection was used to separate [3H]acetylcholine from [3H]choline to ensure the measured radioactivity was indeed from the neurotransmitter.

-

Conclusion

The early research on this compound established it as a selective blocker of the M-type potassium current, a mechanism that directly leads to increased neuronal excitability and enhanced acetylcholine release. The quantitative data from electrophysiological and neurochemical assays provided a solid foundation for its development as a potential cognitive enhancer for conditions like Alzheimer's disease. The detailed experimental protocols outlined in this guide were instrumental in uncovering these fundamental properties and remain relevant for the continued study of M-channel modulators and their therapeutic potential.

References

- 1. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 2. Sensitive method for HPLC determination of acetylcholine, choline and their analogues using fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Bicarbonate Regulates Action Potential Generation via KCNQ Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Linopirdine Dihydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine, also known as DuP 996, is a cognitive enhancer that has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis pathway, and mechanism of action of its dihydrochloride salt. Detailed experimental protocols and quantitative data are presented to support research and development efforts. The primary mechanism involves the blockade of Kv7 (KCNQ) voltage-gated potassium channels, leading to an increase in acetylcholine release.[1][2]

Chemical Structure

Linopirdine dihydrochloride is the hydrochloride salt of 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.[3] The presence of the two pyridine rings and the phenyl-substituted indolinone core are key features of its molecular architecture.

Chemical Formula: C₂₆H₂₃Cl₂N₃O[1][4]

Molecular Weight: 464.4 g/mol [1]

IUPAC Name: 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one dihydrochloride

The structure consists of a central indolin-2-one ring system. A phenyl group is attached to the nitrogen atom at position 1. Position 3 is substituted with two 4-pyridinylmethyl groups. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the pyridine rings.

Synthesis Pathway

The synthesis of Linopirdine is a multi-step process starting from diphenylamine. The key intermediate is 1-phenylisatin, which undergoes a series of reactions to yield the final product.

Quantitative Synthesis Data

The final step of converting the free base to the dihydrochloride salt has a high yield.

| Reaction Step | Starting Material | Product | Reagents | Yield |

| Salt Formation | 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one | This compound | 25% Hydrochloric acid in ethanol, Isopropanol, Acetone | 94% (total)[6] |

Experimental Protocols

Synthesis of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (Linopirdine Free Base)

The synthesis of the Linopirdine free base involves several key steps as outlined in the literature[3]:

-

Amide Formation: Reaction of diphenylamine with oxalyl chloride to form an intermediate acid chloride.

-

Intramolecular Cyclization: Heating the intermediate to induce a Haworth-type intramolecular cyclization, affording 1-phenylisatin.

-

Reaction with 4-Picoline: 1-phenylisatin is reacted with 4-picoline under phase-transfer catalysis (PTC) conditions with a quaternary ammonium salt to yield a carbinol intermediate.

-

Dehydration: The carbinol is dehydrated using acetic anhydride.

-

Reduction: The resulting olefin is reduced to afford the indolone core.

-

Alkylation: The indolone is alkylated at the 3-position with 4-picolylchloride using a hydroxide base to yield Linopirdine.

Protocol for the Synthesis of this compound

The following protocol is adapted from the described synthesis of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one dihydrochloride[6]:

-

Dissolution: Convert 19 g of 3,3-Bis(4-pyridylmethyl)-1-phenylindolin-2-one (Linopirdine free base) to the dihydrochloride by treating it with 40 ml of 25% hydrochloric acid in ethanol.

-

Solvent Addition: Add 50 ml of isopropanol to the mixture and heat the solution to boiling.

-

Crystallization Induction: Add boiling acetone until thick needles just begin to form. The total volume of solvents should be between 200-250 ml.

-

Cooling and Precipitation: Allow the solution to cool to room temperature, and then let it stand overnight at 0°C.

-

Filtration and Washing: Filter the solid and wash it with cold isopropanol. This yields the first crop of the title compound (19.5 g, 84% yield) with a melting point of 257-258°C.[6]

-

Second Crop Isolation: Evaporate the filtrate, dissolve the residue in isopropanol, and add an approximately equal volume of acetone. Allow the mixture to sit overnight at room temperature, followed by 6 hours at 0°C to yield an additional 2.8 g. Recrystallization of this second crop yields 2.4 g.

-

Total Yield: The total yield of this compound is 21.9 g (94%).[6]

Mechanism of Action & Signaling Pathway

Linopirdine is a potent blocker of voltage-gated potassium channels of the Kv7 (or KCNQ) family, which are responsible for the M-current in neurons.[7][8] By inhibiting these channels, Linopirdine increases neuronal excitability. This enhanced excitability facilitates the release of neurotransmitters, most notably acetylcholine, which plays a crucial role in cognitive processes.[1][2][3] Linopirdine has an IC₅₀ of approximately 2.4 to 7 μM for KCNQ2/3 channels.[2][3]

In addition to its action on KCNQ channels, Linopirdine has been shown to act as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another ion channel involved in neuronal signaling.[2][7][9]

References

- 1. Linopirdine | KCNQ Channel Blocker | StressMarq Biosciences Inc. [stressmarq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Linopirdine - Wikipedia [en.wikipedia.org]

- 4. This compound | C26H23Cl2N3O | CID 14209557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linopirdine | TRP/TRPV Channel | Potassium Channel | TargetMol [targetmol.com]

Unveiling the Off-Target Profile of Linopirdine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linopirdine (DuP 996), initially developed as a cognitive enhancer for conditions like Alzheimer's disease, primarily functions by augmenting neurotransmitter release, particularly acetylcholine.[1][2][3] This action is attributed to its intended on-target effect: the blockade of the M-type potassium current (IM), which is generated by KCNQ2/3 (KV7.2/7.3) channel heteromers.[1][4] However, initial preclinical studies have revealed a broader pharmacological profile, with Linopirdine interacting with a variety of other ion channels and receptors. Understanding these off-target effects is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides a detailed overview of the known off-target interactions of Linopirdine dihydrochloride, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Analysis of Off-Target Interactions

The following tables summarize the quantitative data from initial studies, detailing the potency of Linopirdine at various off-target sites compared to its primary target.

Table 1: Inhibitory Effects of Linopirdine on Voltage-Gated and Calcium-Activated Potassium Currents in Rat Hippocampal Neurons [1]

| Ion Current | Description | IC50 (μM) | Percent Inhibition (at 100 μM) |

| IM | M-type K+ current (Primary Target) | 2.4 ± 0.4 | 100% |

| IC (ImAHP) | Medium afterhyperpolarization K+ current | 16.3 ± 2.4 | 100% |

| IsAHP | Slow component of afterhyperpolarization K+ current | - | 52 ± 10% |

| IA | Transient outward K+ current | - | 37 ± 10% |

| IK | Delayed rectifier K+ current | - | 36 ± 9% |

| IL | Leak K+ current | - | 28 ± 8% |

| IQ | Mixed Na+/K+ inward rectifying current | >300 | - |

Table 2: Inhibitory Effects of Linopirdine on Various Channels in Rat Superior Cervical Ganglion Neurons [2]

| Target | Description | IC50 (μM) |

| M-current (IM) | Primary Target | 3.4 |

| IK(V) | Delayed rectifier K+ current | 63 |

| IA | Transient K+ current | 69 |

| Nicotinic Receptors | Acetylcholine-activated currents | 7.6 |

| GABAA Receptors | GABA-activated Cl- currents | 26 |

| IC and IAHP | Ca2+-activated K+ currents | No detectable inhibition at 10-30 μM |

| IQ/Ih | Hyperpolarization-activated cation current | No detectable inhibition at 10-30 μM |

Table 3: Miscellaneous Off-Target Activities of Linopirdine

| Target/Effect | Description | Potency/Observation | Reference |

| KCNQ1 (KV7.1) | Homomeric voltage-gated potassium channel | IC50 = 8.9 μM | |

| KCNQ4 | Homomeric voltage-gated potassium channel | Blocks with less selectivity than KCNQ2/3 | [4] |

| TRPV1 | Transient receptor potential vanilloid type 1 | Acts as an agonist | [5] |

| Glycine Receptors | Inhibitory neurotransmitter receptor | Acts as an antagonist | [4] |

| Cytochrome P450 | Family of metabolic enzymes | High-affinity binding (KD = 9-10 nM) to a site linked to CYP450 | [6] |

| Pulmonary Artery Contraction | Vasoconstrictor effect in rat and mouse pulmonary arteries | EC50 ≈ 1 μM | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures described in the initial studies of Linopirdine.

Figure 1. On-Target Mechanism of Linopirdine.

Figure 2. Overview of Linopirdine's Off-Target Interactions.

Figure 3. Generalized Workflow for Patch Clamp Experiments.

Detailed Experimental Protocols

The following methodologies are based on descriptions from the cited initial studies and represent the key experimental approaches used to characterize Linopirdine's off-target effects.

Electrophysiological Recordings in Rat Neurons

-

Objective: To determine the effect of Linopirdine on various ion channels in their native environment.

-

Tissue Preparation:

-

Hippocampal Slices: Hippocampi were dissected from young adult rats and sectioned into slices (e.g., 400 µm thickness) using a vibratome. Slices were maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

Dissociated Sympathetic Neurons: Superior cervical ganglia were dissected, desheathed, and enzymatically treated (e.g., with trypsin and collagenase) to dissociate into single neurons. Neurons were then plated on coated coverslips for recording.[2]

-

-

Patch Clamp Technique:

-

The whole-cell patch-clamp configuration was used to record ionic currents from individual neurons (e.g., CA1 pyramidal neurons or sympathetic ganglion cells).[1][2]

-

Borosilicate glass pipettes with specific resistances (e.g., 3-5 MΩ) were filled with an internal solution containing ions and buffers appropriate for the current being studied (e.g., K-gluconate based for K+ currents).

-

Specific voltage protocols were applied to isolate different currents. For example, to study the M-current, cells were held at a depolarized potential (e.g., -30 mV) and then stepped to a more hyperpolarized potential (e.g., -50 mV) to observe the deactivating tail current.[1]

-

-

Drug Application: this compound was dissolved in the external recording solution and applied to the neurons via a bath perfusion system at a range of concentrations to establish a dose-response relationship.

-

Data Analysis: The amplitude of the specific ionic current was measured before and after drug application. The percentage of inhibition was calculated, and IC50 values were determined by fitting the data to a logistic function.[1][2]

Radioligand Binding Assays

-

Objective: To identify and characterize binding sites for Linopirdine in brain and other tissues.

-

Membrane Preparation: Rat brain and liver tissues were homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellets were washed and resuspended to a specific protein concentration.[6]

-

Binding Reaction:

-

Membrane preparations were incubated with [3H]Linopirdine at a specific concentration.

-

To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of unlabeled Linopirdine.

-

For competition experiments, various unlabeled compounds (e.g., cytochrome P450 ligands) were included in the incubation mixture.[6]

-

-

Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand. The filters were then washed, and the amount of radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. Dissociation constants (KD) were determined from saturation binding experiments.

Functional Assays in Heterologous Expression Systems

-

Objective: To investigate the effect of Linopirdine on specific ion channels expressed in a controlled cellular environment.

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured under standard conditions. Cells were transiently transfected with plasmids encoding the ion channel of interest (e.g., human TRPV1).[5]

-

Functional Measurement:

-

Calcium Imaging: Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon application of Linopirdine were measured using fluorescence microscopy.[5]

-

Electrophysiology: Whole-cell patch-clamp recordings were performed on transfected cells to directly measure the currents mediated by the expressed channels in response to Linopirdine.[5]

-

-

Data Analysis: The magnitude of the response (e.g., increase in fluorescence ratio or current amplitude) was quantified to assess the agonist or antagonist activity of Linopirdine at the specific channel.

Discussion and Implications

The initial studies on this compound clearly demonstrate that while it is most potent at its intended target, the M-current (KCNQ2/3), it possesses a range of off-target activities at clinically relevant concentrations. The selectivity for the M-current over other potassium channels is approximately 7-fold compared to the medium AHP current (IC) and over 20-fold compared to the delayed rectifier (IK(V)) and transient (IA) currents.[1][2]

Notably, Linopirdine's interaction with nicotinic and GABAA receptors, with IC50 values of 7.6 µM and 26 µM respectively, suggests potential modulation of major excitatory and inhibitory neurotransmitter systems beyond its primary mechanism.[2] Furthermore, its activity as a TRPV1 agonist introduces a potential role in nociception and sensory neuron excitability, an effect not typically associated with cognitive enhancers.[5] The high-affinity binding to a site associated with cytochrome P450 enzymes also points towards a potential for drug-drug interactions and metabolic liabilities that warrant further investigation.[6]

For drug development professionals, this off-target profile highlights the importance of comprehensive screening early in the discovery process. While some off-target effects may contribute to therapeutic efficacy through polypharmacology, others could lead to undesirable side effects. The vasoconstrictor effect observed in pulmonary arteries, for instance, is a significant finding that could have cardiovascular implications.[7] These findings underscore the necessity of evaluating lead compounds against a broad panel of channels, receptors, and enzymes to build a complete pharmacological and safety profile.

References

- 1. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linopirdine - Wikipedia [en.wikipedia.org]

- 5. The M-channel blocker linopirdine is an agonist of the capsaicin receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]linopirdine binding to rat brain membranes is not relevant for M-channel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulmonary vasoconstrictor action of KCNQ potassium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Linopirdine Dihydrochloride and M-type Potassium Currents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linopirdine dihydrochloride, a putative cognition-enhancing agent, has been the subject of extensive research due to its significant interaction with M-type (KCNQ/Kv7) potassium currents. These currents play a crucial role in regulating neuronal excitability, and their modulation presents a therapeutic target for a range of neurological disorders. This technical guide provides an in-depth overview of the foundational studies on Linopirdine, focusing on its mechanism of action, quantitative pharmacology, and the experimental methodologies used to elucidate its effects. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its interaction with M-type potassium channels.

Introduction: The M-Current and Neuronal Excitability

The M-current is a non-inactivating, low-threshold voltage-gated potassium current found in various neurons.[1] Governed by the KCNQ (or Kv7) family of potassium channels, particularly heteromers of KCNQ2 and KCNQ3 subunits in the brain, the M-current is a key regulator of neuronal excitability.[2][3] Its activation helps to stabilize the membrane potential near the resting level and contributes to spike frequency adaptation.[1][4] Inhibition of the M-current leads to membrane depolarization and increased neuronal firing, a mechanism that is thought to underlie the cognitive-enhancing effects of drugs like Linopirdine.[4][5]

Linopirdine (formerly DuP 996) was developed as a potential treatment for Alzheimer's disease.[5][6] While it did not pass phase 3 clinical trials for this indication, it remains a valuable pharmacological tool for studying the physiological roles of M-type potassium channels.[7][8][9]

Mechanism of Action of Linopirdine

Linopirdine's primary mechanism of action is the blockade of M-type potassium channels.[4][6][10] This inhibition is state-dependent, with the drug showing a preference for the activated state of the channel.[7][11] By blocking the M-current, Linopirdine reduces potassium efflux, leading to membrane depolarization and an increase in neuronal excitability.[4] This enhanced excitability facilitates the release of various neurotransmitters, including acetylcholine, which is implicated in cognitive processes.[2][5][12]

Signaling Pathway of M-Current Modulation

The M-current is subject to complex regulation by various signaling pathways, including those activated by muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates the canonical pathway for M-current suppression by mAChRs and the direct blocking action of Linopirdine.

Quantitative Pharmacology of Linopirdine

The inhibitory potency of Linopirdine has been quantified across various studies and channel subtypes. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of Linopirdine on Potassium Channels

| Channel/Current | Preparation | IC50 (μM) | Reference |

| M-current (IM) / KCNQ2/3 | Rat Hippocampal CA1 Neurons | 2.4 ± 0.4 | [10] |

| M-current (IM) | Rat Superior Cervical Ganglion Cells | 3.4 | [6] |

| M-current (IM) | Rat Hippocampal CA1 Pyramidal Neurones | 8.5 | [4] |

| KV7.1 + 7.3 (KCNQ1 + 3) | - | 4 - 7 | |

| KV7.1 (KCNQ1) | - | 8.9 | |

| Medium Afterhyperpolarization (ImAHP) | Rat Hippocampal CA1 Neurons | 16.3 ± 2.4 | [10] |

| Delayed Rectifier (IK) | Rat Superior Cervical Ganglion Cells | 63 | [6] |

| Transient Outward Current (IA) | Rat Superior Cervical Ganglion Cells | 69 | [6] |

| Voltage-gated K+ current (IK(V)) | NG108-15 cells | 72.3 | [13] |

Table 2: Binding Affinity of [3H]Linopirdine

| Tissue | KD (nM) | Note | Reference |

| Rat Brain Tissues | 10 | Binding is likely to Cytochrome P450, not M-channels. | [14] |

| Rat Liver Tissues | 9 | Binding is likely to Cytochrome P450, not M-channels. | [14] |

Note: It is important to highlight that radioligand binding studies using [3H]linopirdine did not correlate with M-channel inhibition, suggesting that the high-affinity binding site is not the M-channel itself but likely a cytochrome P450 enzyme.[14]

Experimental Protocols

The foundational understanding of Linopirdine's effects on M-type potassium currents has been established through various key experimental techniques, most notably electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique is paramount for directly measuring the M-current and the effects of Linopirdine on it.

Objective: To record M-currents from isolated neurons or cells expressing KCNQ channels and assess the inhibitory effects of Linopirdine.

General Protocol:

-

Cell Preparation: Acutely dissociate neurons (e.g., from rat hippocampus or superior cervical ganglion) or use cell lines (e.g., CHO or HEK293) stably or transiently expressing specific KCNQ channel subunits.[6][7][10]

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains K-gluconate or KCl, MgCl2, HEPES, EGTA, ATP, and GTP, with the pH adjusted to 7.2-7.3.

-

-

Voltage Protocol to Isolate M-current:

-

Hold the cell at a hyperpolarized potential (e.g., -70 mV) to ensure M-channels are closed.[7]

-

Apply a depolarizing voltage step (e.g., to -20 mV or 0 mV) for a duration sufficient to activate the M-current (e.g., 500-1000 ms).

-

Repolarize the membrane to a more negative potential (e.g., -50 mV or -60 mV) to observe the characteristic deactivating "tail" current, which is a hallmark of the M-current.

-

-

Drug Application: Perfuse this compound at various concentrations into the bath solution.

-

Data Analysis: Measure the amplitude of the M-current before and after drug application to determine the percentage of inhibition and calculate the IC50 value.

Neurotransmitter Release Assay

Objective: To measure the effect of Linopirdine on the release of neurotransmitters like acetylcholine from brain tissue.

General Protocol:

-

Tissue Preparation: Prepare brain slices (e.g., from rat cortex or hippocampus).[12]

-

Radiolabeling: Preload the slices with a radiolabeled neurotransmitter precursor, such as [3H]choline to measure [3H]acetylcholine release.[12]

-

Perfusion: Place the slices in a perfusion chamber and superfuse with a physiological buffer.

-

Stimulation: Induce neurotransmitter release by depolarization, typically by increasing the extracellular potassium concentration (e.g., high K+ solution).

-

Drug Application: Add Linopirdine to the perfusion medium before and during the stimulation period.

-

Sample Collection: Collect the superfusate in fractions.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.

-

Data Analysis: Compare the stimulus-evoked release in the presence and absence of Linopirdine.

Conclusion

The foundational studies on this compound have been instrumental in characterizing its role as a state-dependent blocker of M-type potassium channels. Through detailed electrophysiological and neurochemical experiments, its mechanism of action, inhibitory potency, and selectivity have been established. While its clinical development for Alzheimer's disease was not successful, Linopirdine remains a critical reference compound for researchers investigating the physiological and pathological roles of KCNQ channels. The methodologies and quantitative data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working in the field of ion channel pharmacology and neuronal excitability.

References

- 1. M current - Wikipedia [en.wikipedia.org]

- 2. Linopirdine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linopirdine. A depolarization-activated releaser of transmitters for treatment of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized, controlled trial of linopirdine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Randomized, Controlled Trial of Linopirdine in the Treatment of Alzheimer's Disease | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

- 10. Selectivity of linopirdine (DuP 996), a neurotransmitter release enhancer, in blocking voltage-dependent and calcium-activated potassium currents in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. XE991 and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]

- 12. Studies on the role of K+, Cl- and Na+ ion permeabilities in the acetylcholine release enhancing effects of linopirdine (DuP 996) in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [3H]linopirdine binding to rat brain membranes is not relevant for M-channel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Dissolving Linopirdine Dihydrochloride in DMSO for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Linopirdine dihydrochloride is a potent blocker of Kv7 (KCNQ) voltage-gated potassium channels and an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] These dual activities make it a valuable pharmacological tool for investigating neuronal excitability, neurotransmitter release, and nociceptive pathways. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound due to its high solubility. However, careful consideration of the DMSO concentration in the final assay medium is crucial to avoid off-target effects.

This document provides a detailed protocol for the preparation of this compound solutions in DMSO and their application in common in vitro assays, including electrophysiological recordings, calcium influx assays, and acetylcholine release measurements.

Physicochemical and Solubility Data

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility of this compound.

| Property | Value | Source |

| Molecular Weight | 464.39 g/mol | [1] |

| Molecular Formula | C₂₆H₂₁N₃O·2HCl | [1] |

| Appearance | Off-white to crystalline solid | |

| Purity | >98% (HPLC) |

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |

| DMSO | 25 - 75 | ~54 - 161 | |

| Water | 25 - 46.44 | ~54 - 100 |

Biological Activity

Linopirdine exhibits dose-dependent effects on its primary molecular targets.

| Target | Activity | IC₅₀ / EC₅₀ | Assay Conditions | Source |

| Kv7 (KCNQ) Channels | Blocker | 2.4 µM (M-current) | Patch-clamp on rat hippocampal CA1 neurons | |

| TRPV1 Channel | Agonist | Not specified | Calcium influx in TRPV1-expressing HEK293 cells | [1] |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.64 mg of this compound (Molecular Weight = 464.39 g/mol ).

-

Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.64 mg of powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-